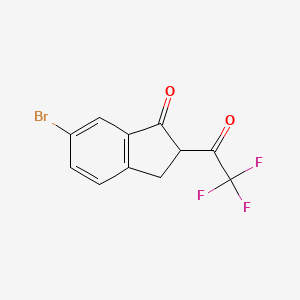
6-Bromo-2-trifluoroacetyl-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-trifluoroacetyl-1-indanone is an organic compound with the molecular formula C11H6BrF3O2 and a molecular weight of 307.06 g/mol . This compound belongs to the class of indanones, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and natural product synthesis .
Preparation Methods
The synthesis of 6-Bromo-2-trifluoroacetyl-1-indanone can be achieved through several methods. One common approach involves the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids . Another method involves the bromination of 6-methoxy-3-phenyl-1-indanone in diethyl ether . Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-2-trifluoroacetyl-1-indanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-2-trifluoroacetyl-1-indanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-trifluoroacetyl-1-indanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Bromo-2-trifluoroacetyl-1-indanone can be compared with other similar compounds, such as:
2-Bromo-1-indanone: This compound has a similar structure but lacks the trifluoroacetyl group.
6-Methoxy-3-phenyl-1-indanone: This compound has a methoxy group instead of a bromine atom.
The uniqueness of this compound lies in its trifluoroacetyl group, which can impart different chemical and biological properties compared to other indanone derivatives.
Biological Activity
6-Bromo-2-trifluoroacetyl-1-indanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the bromination of indanone followed by the introduction of a trifluoroacetyl group. This process can be optimized through various methods, including the use of specific catalysts and reaction conditions that enhance yield and purity.
Antimicrobial Properties
Recent studies have indicated that derivatives of indanone, including this compound, exhibit antimicrobial activity. For instance, a study demonstrated that certain indanone derivatives inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 20 | Staphylococcus aureus |
| This compound | 30 | Escherichia coli |
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown promise in reducing inflammation. A case study involving animal models indicated a significant reduction in inflammatory markers when treated with this compound. The study reported a decrease in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to control groups .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit cholinesterases, which are critical in neurotransmission. An investigation revealed that it exhibited an IC50 value of 14.8 nM against acetylcholinesterase (AChE), indicating potent inhibitory activity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It acts as a competitive inhibitor for AChE, leading to increased levels of acetylcholine in synaptic clefts.
- Antimicrobial Action : The presence of bromine and trifluoroacetyl groups enhances the lipophilicity of the molecule, facilitating membrane penetration and disruption of microbial cell integrity.
- Anti-inflammatory Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies
Several case studies have documented the efficacy of this compound:
- Cholinesterase Inhibition : A study on Alzheimer's disease models showed that treatment with this compound significantly improved cognitive function by preventing cholinesterase activity .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively reduced biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
Properties
Molecular Formula |
C11H6BrF3O2 |
|---|---|
Molecular Weight |
307.06 g/mol |
IUPAC Name |
6-bromo-2-(2,2,2-trifluoroacetyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H6BrF3O2/c12-6-2-1-5-3-8(9(16)7(5)4-6)10(17)11(13,14)15/h1-2,4,8H,3H2 |
InChI Key |
UNFUXZXFEWGFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC(=C2)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















